Hydroxy(oxo)phosphanium
Overview
Description
Hypophosphorous acid, also known as phosphinic acid, is a phosphorus oxyacid with the molecular formula H₃PO₂. It is a colorless, low-melting compound that is highly soluble in water, dioxane, and alcohols. This compound is recognized for its powerful reducing properties and is commonly used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Hypophosphorous acid (HPA), also known as phosphinic acid, is a phosphorus oxyacid and a powerful reducing agent . It primarily targets various chemical compounds and elements that can be reduced, such as metal ions , elemental iodine , and certain organic compounds .
Mode of Action
HPA acts as a reducing agent, meaning it donates electrons to other substances in a chemical reaction . For instance, it can reduce elemental iodine to form hydroiodic acid , which is a reagent effective for reducing ephedrine or pseudoephedrine to methamphetamine . The reducing action of HPA is attributed to the negative oxidation state hydrogens .
Biochemical Pathways
HPA participates in various chemical reactions and pathways. For example, it can participate in metal-catalyzed C–P bond-forming reactions with activated allylic electrophiles, dienes, and allenes . It also plays a role in the formation of (α-aminoalkyl)phosphinic acids .
Pharmacokinetics
The pharmacokinetics of HPA largely depend on its physical and chemical properties. It is a colorless, low-melting compound that is highly soluble in water, dioxane, and alcohols . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in a system.
Result of Action
The primary result of HPA’s action is the reduction of the targeted substances. This can lead to various outcomes depending on the specific reaction. For instance, in the reduction of metal ions, HPA can convert them to their elemental form . In organic synthesis, it can facilitate the formation of new compounds through reduction reactions .
Action Environment
The action of HPA can be influenced by various environmental factors. For instance, its reducing power can be affected by the presence of other substances in the reaction mixture. Moreover, HPA can gradually oxidize in air at room temperature . Its stability and efficacy can also be influenced by factors such as temperature and pH. For instance, when heated to 130-140°C, HPA decomposes into PH3 and H3PO4 .
Biochemical Analysis
Biochemical Properties
Hypophosphorous acid is a powerful reducing agent. Its aqueous solution can be used under moderate conditions in contrast to some other strong reducing agents . It has been extensively used in a variety of functional group transformations .
Molecular Mechanism
The molecular mechanism of Hypophosphorous acid primarily involves its role as a reducing agent. It can donate electrons to other substances during chemical reactions, thereby influencing the behavior of these substances at a molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypophosphorous acid can be synthesized through a two-step process. Initially, elemental white phosphorus reacts with alkali and alkaline earth hydroxides to produce an aqueous solution of hypophosphites: [ \text{P}_4 + 4 \text{OH}^- + 4 \text{H}_2\text{O} \rightarrow 4 \text{H}_2\text{PO}_2^- + 2 \text{H}_2 ] Any phosphites formed in this step can be selectively precipitated out by treatment with calcium salts. The purified material is then treated with a strong, non-oxidizing acid (often sulfuric acid) to yield free hypophosphorous acid: [ \text{H}_2\text{PO}_2^- + \text{H}^+ \rightarrow \text{H}_3\text{PO}_2 ]
Industrial Production Methods: Industrial production of hypophosphorous acid typically involves the continuous extraction of aqueous solutions with diethyl ether to obtain pure anhydrous hypophosphorous acid. This method prevents the acid from oxidizing to phosphorous acid and phosphoric acid or disproportionating to phosphorous acid and phosphine .
Chemical Reactions Analysis
Types of Reactions: Hypophosphorous acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to phosphoric acid and phosphine under certain conditions.
Substitution: It participates in substitution reactions to form phosphinic acids and phosphinates.
Common Reagents and Conditions:
Reduction of Diazonium Salts: Hypophosphorous acid is used in the reduction of aromatic diazonium salts under mild conditions.
Oxidation: The oxidation of hypophosphorous acid can be achieved using oxidizing agents like silver oxide.
Substitution Reactions: These reactions often involve aldehydes and occur under solvent-free conditions using microwave irradiation.
Major Products:
Phosphoric Acid: Formed through the oxidation of hypophosphorous acid.
Phosphine: A byproduct of the disproportionation reaction.
Phosphinic Acids and Phosphinates: Products of substitution reactions.
Scientific Research Applications
Hypophosphorous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of organophosphorus compounds.
Biology: It is employed in the synthesis of biologically active molecules, such as α-aminophosphinic acids.
Medicine: Hypophosphorous acid derivatives are investigated for their potential therapeutic properties.
Industry: It is used in electroless nickel plating and as a flame retardant in polymer materials
Comparison with Similar Compounds
Phosphorous Acid (H₃PO₃): Another phosphorus oxyacid with similar reducing properties but different reactivity and applications.
Phosphoric Acid (H₃PO₄): A more oxidized form of phosphorus oxyacid with different chemical properties and uses.
Hypophosphoric Acid (H₄P₂O₆): A compound with a higher oxidation state of phosphorus compared to hypophosphorous acid.
Uniqueness: Hypophosphorous acid is unique due to its strong reducing properties and its ability to form stable phosphinic acids and phosphinates. Its monoprotic nature and the presence of two P-H bonds distinguish it from other phosphorus oxyacids .
Properties
IUPAC Name |
hydroxy(oxo)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO2P/c1-3-2/h3H/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYXELHUDBJJEV-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH+]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873902 | |
Record name | Phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.989 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-21-5 | |
Record name | Hypophosphorous acid [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of hypophosphorous acid?
A1: Hypophosphorous acid has the molecular formula H3PO2 and a molecular weight of 66.00 g/mol.
Q2: What is unique about the structure of hypophosphorous acid compared to other phosphorus oxyacids?
A2: Unlike phosphoric acid (H3PO4) or phosphorous acid (H3PO3), hypophosphorous acid has two hydrogen atoms directly bonded to the phosphorus atom. This structural feature significantly influences its reactivity. []
Q3: How does the presence of two P-H bonds affect the reactivity of hypophosphorous acid?
A3: The P-H bonds are responsible for the reducing properties of hypophosphorous acid. They can undergo homolytic cleavage to generate phosphinyl radicals, making it a valuable reagent in radical reactions. [, ]
Q4: Can hypophosphorous acid be used as a phosphorus source for organophosphorus compounds?
A4: Yes, hypophosphorous acid and its salts are gaining recognition as potentially greener alternatives to phosphorus trichloride (PCl3) in organophosphorus synthesis. [, ]
Q5: How can hypophosphorous acid be used to synthesize H-phosphonate diesters?
A5: Researchers have developed a novel nickel-catalyzed process that directly converts hypophosphorous acid and alcohols into H-phosphonate diesters. This method bypasses the use of PCl3, offering a more environmentally friendly approach. []
Q6: Can hypophosphorous acid be used to synthesize perfluoroalkylphosphorus compounds?
A6: Yes, reactions of hypophosphorous acid derivatives like bis(trimethylsilyl)phosphonite with perfluoroalkyl iodides have been explored for the synthesis of various perfluoroalkylphosphorus(V) compounds, including perfluoroalkyl H-phosphinic acids and perfluoroalkyl phosphonic acids. []
Q7: Hypophosphorous acid is used in the synthesis of which flame retardant?
A7: Hypophosphorous acid is a key starting material in the synthesis of diethyl phosphinate, a flame retardant used in polymer materials. Several research papers focus on optimizing its synthesis to eliminate the byproduct monoethyl phosphinate. [, , ]
Q8: What role does hypophosphorous acid play in the synthesis of dialkyl phosphinic acids and their salts?
A8: Hypophosphorous acid reacts with olefins in the presence of an initiator to produce dialkyl phosphinic acids. These acids can then be neutralized with alkali metal compounds and further reacted with metal salts to yield dialkyl phosphinic acid salts. This method utilizes high concentrations of hypophosphorous acid, reducing the need for solvents and enabling efficient large-scale production. [, ]
Q9: How does hypophosphorous acid act as a reducing agent in organic synthesis?
A9: Hypophosphorous acid acts as a hydrogen atom donor in radical reactions. For instance, it efficiently reduces organic amides, thionoesters, and isocyanides to their corresponding hydrocarbons in the presence of a radical initiator. []
Q10: What role does hypophosphorous acid play in Pschorr-type cyclizations?
A10: Hypophosphorous acid acts as a reducing agent in the Pschorr reaction, facilitating the cyclization of diazonium salts to form new carbon-carbon bonds. This method has been successfully employed to synthesize pyrrolo[1,2-f]phenanthridines. []
Q11: Can hypophosphorous acid be used in electroless nickel plating?
A11: Yes, both hypophosphorous acid and nickel hypophosphite, often prepared through electrolysis, can be directly utilized in electroless nickel plating. This method yields high-quality nickel coatings with desirable properties like corrosion resistance and adhesion. [, ]
Q12: How does hypophosphorous acid influence the color of certain chemical products?
A12: Research indicates that adding small amounts of hypophosphorous acid during the synthesis of dianhydrohexitol diesters results in products with a lighter color. This is particularly beneficial for industrial applications where product appearance is crucial. []
Q13: Is hypophosphorous acid stable in the presence of sugars?
A13: Hypophosphorous acid can react with sulfur-containing impurities present in some sugars, leading to the formation of hydrogen sulfide (H2S), which has an unpleasant odor. This reaction highlights the importance of using high-purity reagents in pharmaceutical formulations containing hypophosphorous acid. []
Q14: How can the concentration of selenium(IV) be determined in hypophosphorous acid solutions?
A14: Polarographic techniques, particularly differential pulse polarography, have proven effective in determining selenium(IV) concentrations in hypophosphorous acid solutions. []
Q15: What analytical techniques are employed to study the electrochemical behavior of hypophosphorous acid?
A15: Cyclic voltammetry and polarization curve measurements are valuable tools for understanding the electrochemical behavior of hypophosphorous acid and its role in reactions like electroless nickel plating. []
Q16: What are the regulatory implications of using hypophosphorous acid?
A16: Due to its use in the illicit manufacture of methamphetamine, hypophosphorous acid and its salts are classified as List I chemicals in the United States. Handling these chemicals requires strict adherence to Controlled Substances Act (CSA) regulations, including registration, recordkeeping, reporting, and import/export requirements. Exclusions and waivers are available for specific legitimate applications. []
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